

A Comprehensive Technical Guide to 2-Aminoisonicotinic Acid

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Compound of Interest

Compound Name: 2-Aminoisonicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-aminoisonicotinic acid**, a pivotal intermediate in organic synthesis and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and its role in the development of therapeutic agents.

Core Data and Properties

2-Aminoisonicotinic acid, also known as 2-amino-4-pyridinecarboxylic acid, is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a carboxylic acid group. This dual functionality makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
CAS Number	13362-28-2	[1][2][3][4]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[2][3][5]
Molecular Weight	138.12 g/mol	[1]
IUPAC Name	2-aminopyridine-4-carboxylic acid	[3]
Synonyms	2-Amino-4-Pyridine Carboxylic Acid, 2-Aminopyridine-4-carboxylic acid	[2][3]
Appearance	Pale yellow to off-white crystalline solid/powder	[1][2][6]
Melting Point	300-302 °C	[1][6]
Boiling Point	499 °C	[1]
Density	1.4 g/cm ³	[1]
Solubility	Soluble in polar solvents, poorly soluble in water.	[1]

Synthesis Methodologies

Several synthetic routes for the preparation of **2-aminoisonicotinic acid** have been reported. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Experimental Protocol 1: One-Pot Synthesis from 2,4-Dioxo-Carboxylic Acid Ethyl Esters

A modern and efficient one-pot protocol has been developed for the synthesis of substituted **2-aminoisonicotinic acids**.^{[7][8]} This method is reminiscent of the Guareschi-Thorpe Condensation and proceeds under mild and practical conditions.^{[7][8]}

Materials:

- Substituted 2,4-dioxo-carboxylic acid ethyl ester
- Ethyl 3-amino-3-iminopropionate hydrochloride
- Sodium ethoxide (EtONa)
- Ethanol (EtOH)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)

Procedure:

- The substituted 2,4-dioxo-carboxylic acid ethyl ester and ethyl 3-amino-3-iminopropionate hydrochloride are reacted in the presence of a base such as sodium ethoxide in ethanol.[7]
- This initial condensation reaction forms a 2-amino-6-substituted-pyridine-3,4-dicarboxylic acid diethyl ester intermediate.[8]
- The crude intermediate is then hydrolyzed using sodium hydroxide under reflux conditions to yield the corresponding diacid.[8]
- An acidic workup is performed to isolate the diacid.[8]
- The final step involves a selective decarboxylation to yield the desired **2-aminoisonicotinic acid** derivative.[7] The reaction mixture is adjusted with HCl to obtain the final product.[8]

This one-pot approach offers overall yields ranging from 60 to 70%.[7][8]

Experimental Protocol 2: Nucleophilic Substitution

A common method involves the nucleophilic substitution of a halogenated precursor.[1]

Materials:

- 2-Chloroisocyanic acid
- Ammonia

Procedure:

- 2-Chloroisocyanic acid is reacted with ammonia.[1]
- This reaction typically requires high temperatures and pressures, necessitating the use of specialized equipment like sealed autoclaves.[1][7]
- Following the substitution reaction, the pH of the reaction system is adjusted to a slightly acidic or neutral condition to facilitate the isolation of the product.[1]

Experimental Protocol 3: Oxidation of 2-Amino-4-methylpyridine

This method involves the conversion of a methyl group on the pyridine ring to a carboxylic acid.
[1]

Materials:

- 2-Amino-4-methylpyridine
- Oxidizing agent

Procedure:

- 2-Amino-4-methylpyridine is subjected to an oxidation reaction.
- The methyl group at the 4-position of the pyridine ring is oxidized to a carboxyl group, yielding **2-aminoisonicotinic acid**. [1]

Applications in Drug Discovery and Development

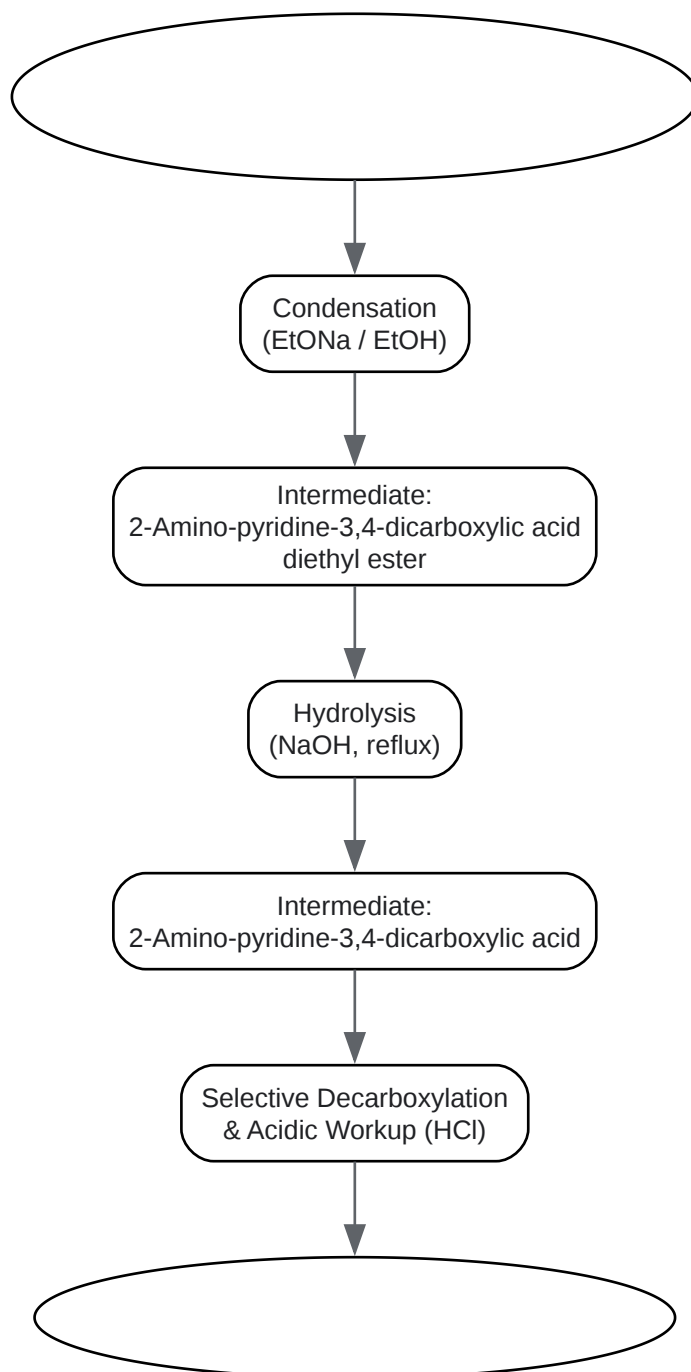
2-Aminoisonicotinic acid is a valuable intermediate in the pharmaceutical industry due to the prevalence of the pyridine scaffold in drug molecules.[1][6] Its bifunctional nature allows for diverse chemical modifications, making it a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1][5]

Notably, it serves as a precursor for the synthesis of inhibitors of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in conditions such as Alzheimer's disease.[1] Furthermore,

derivatives of **2-aminoisonicotinic acid** have been investigated for their potential as anti-cancer agents.[2][5] The compound's structure is also utilized in the development of drugs targeting neurological disorders.[5]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the one-pot synthesis of substituted **2-aminoisonicotinic acids**.



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Caption: One-Pot Synthesis Workflow for **2-Aminoisonicotinic Acid**.

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